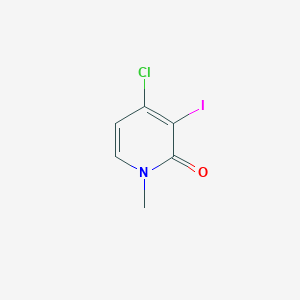

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClINO |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

4-chloro-3-iodo-1-methylpyridin-2-one |

InChI |

InChI=1S/C6H5ClINO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3 |

InChI Key |

SSYDYZCUEHDTNX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C(C1=O)I)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Characterization of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one: A Technical Guide for Chemical Researchers

Introduction: Unveiling a Novel Pyridinone Derivative

The landscape of medicinal chemistry is in constant evolution, with the synthesis of novel heterocyclic compounds playing a pivotal role in the discovery of new therapeutic agents. Pyridin-2(1H)-one and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as chlorine and iodine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on a specific, and likely novel, derivative: 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one .

As of the writing of this guide, a dedicated CAS number for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one has not been readily identified in major chemical databases. This suggests that the compound represents a new chemical entity, offering a unique opportunity for research and development. This guide, therefore, serves as a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from structurally related compounds.

Proposed Synthetic Pathway

The synthesis of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one can be envisioned through a multi-step process, commencing from a suitable pyridine precursor. The proposed pathway involves the sequential introduction of the chloro, iodo, and methyl groups onto the pyridin-2(1H)-one scaffold.

Caption: Proposed synthetic pathway for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Hydroxypyridine (Pyridin-2(1H)-one)

The initial step involves the synthesis of the pyridin-2-one core. A common method is the oxidation of pyridine to pyridine N-oxide, followed by rearrangement.

-

Protocol:

-

To a solution of pyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide.[3]

-

Heat the reaction mixture to facilitate the formation of pyridine N-oxide.

-

The resulting pyridine N-oxide is then treated with acetic anhydride, which induces a rearrangement to 2-acetoxypyridine.

-

Subsequent hydrolysis of the acetate group yields 2-hydroxypyridine (which exists in tautomeric equilibrium with pyridin-2(1H)-one).

-

Step 2: Chlorination of 2-Hydroxypyridine

The introduction of a chlorine atom at the 4-position of the pyridinone ring is a crucial step.

-

Protocol:

-

Dissolve 2-hydroxypyridine in a suitable solvent.

-

Introduce a chlorinating agent. Common reagents for the chlorination of pyridines include phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][5]

-

The reaction is typically carried out at an elevated temperature to drive the reaction to completion.

-

Work-up involves quenching the excess chlorinating agent and purifying the resulting 4-chloro-2-hydroxypyridine.

-

Step 3: Iodination of 4-Chloro-2-hydroxypyridine

The subsequent step is the introduction of an iodine atom at the 3-position. Electrophilic iodination of the electron-rich pyridinone ring is a feasible approach.

-

Protocol:

-

Dissolve 4-chloro-2-hydroxypyridine in a suitable solvent.

-

Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base. The use of NIS is often preferred for its milder reaction conditions.

-

The reaction may be catalyzed by an acid to enhance the electrophilicity of the iodine source.

-

Purification of the product, 4-chloro-3-iodo-2-hydroxypyridine, is performed using standard techniques such as column chromatography.

-

Step 4: N-Methylation of 4-Chloro-3-iodo-2-hydroxypyridine

The final step is the methylation of the nitrogen atom of the pyridinone ring.

-

Protocol:

-

The N-methylation of pyridin-2-ones can be achieved by reacting the substrate with a methylating agent in the presence of a base.[6]

-

Dissolve 4-chloro-3-iodo-2-hydroxypyridine in an appropriate solvent (e.g., DMF or acetone).

-

Add a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen atom.

-

Introduce a methylating agent, such as methyl iodide or dimethyl sulfate.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.

-

The final product, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, is then isolated and purified.

-

Characterization and Data Presentation

The structural elucidation of the synthesized 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the N-methyl group (around 3.5-4.0 ppm). Two doublets in the aromatic region corresponding to the protons at the 5 and 6 positions of the pyridine ring. The coupling constant between these protons would be indicative of their ortho relationship. |

| ¹³C NMR | Resonances for the N-methyl carbon, the carbonyl carbon (C2), and the four aromatic carbons (C3, C4, C5, and C6). The carbons attached to the electronegative chlorine and iodine atoms (C4 and C3, respectively) would show characteristic shifts. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₆H₅ClINO. The isotopic pattern of the molecular ion would be characteristic of the presence of one chlorine atom. |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The predicted values are based on data for structurally similar compounds.

Physicochemical Properties and Potential Applications

The presence of both chloro and iodo substituents, along with the N-methyl group, is expected to confer specific physicochemical properties to the molecule.

-

Lipophilicity: The halogen atoms will increase the lipophilicity of the molecule, which can influence its solubility and ability to cross biological membranes.

-

Reactivity: The carbon-iodine bond is relatively weak and can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile intermediate for the synthesis of more complex molecules.[7] The chlorine atom is generally less reactive in such reactions, allowing for selective functionalization at the 3-position.

The pyridinone scaffold is a known "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[2] Therefore, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one could be a valuable candidate for screening in various biological assays, including:

-

Anticancer: Many substituted pyridines exhibit antiproliferative activity.[8]

-

Antiviral: Pyridinone derivatives have been investigated as inhibitors of viral enzymes.[2]

-

Kinase Inhibition: The pyridine ring is a common motif in kinase inhibitors, which are a major class of anticancer drugs.

Safety and Handling

As with any novel chemical compound, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one should be handled with appropriate safety precautions. Based on the safety data for related halogenated aromatic compounds, the following should be considered:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Toxicity: The toxicity of this specific compound is unknown. Assume it is harmful if swallowed, in contact with skin, or if inhaled.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one represents a promising yet underexplored chemical entity. The synthetic pathway proposed in this guide, based on well-established chemical transformations, provides a rational approach for its preparation. The unique combination of functional groups on the pyridinone core suggests that this compound could be a valuable building block for the synthesis of more complex molecules and a potential candidate for drug discovery programs. Further experimental work is necessary to confirm the proposed synthesis, fully characterize the compound, and explore its biological activities.

References

-

ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. Retrieved from [Link]

-

Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of novel substituted pyridines and purines containing 2,4-thiazolidinedione. (2004, May 15). PubMed. Retrieved from [Link]

-

MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC. Retrieved from [Link]

-

the synthesis and microbiological activity of new 4-chloropyridin-2-yl derivatives. (2009, April 23). Retrieved from [Link]

-

Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer. (2022, November 11). American Chemical Society. Retrieved from [Link]

-

Method for synthesizing 4-chloro-pyridine. (n.d.). Eureka | Patsnap. Retrieved from [Link]

- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan. Retrieved from [Link]

-

Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Methylation of pyridine N‐oxides using various peroxides.. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-iodo-1h-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-iodo-1h-pyrazolo[4,3-c]pyridine. Retrieved from [Link]

-

ProQuest. (n.d.). Methylation of pyridin-2-one with methanol over γ-alumina in vapor phase. Retrieved from [Link]

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). PMC. Retrieved from [Link]

- Google Patents. (n.d.). US3428641A - Methylation of pyridines.

-

arkat usa. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

Googleapis.com. (2011, July 25). (12) United States Patent. Retrieved from [Link]

-

ResearchGate. (2018, January 13). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

Eureka | Patsnap. (2017, September 5). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

-

PubChem. (n.d.). SALTS OF THE COMPOUND 4-CHLORO-3-(2-(2-((4-((3S,5R)-3,5-DIMETHYLPIPERAZIN-1-YL)PHENYL)AMINO)PYRIMIDIN-5-YL)ETHYL)-5 -METHOXY-N-METHYLBENZAMIDE AND CRYSTALLINE FORMS THEREOF - Patent AR-120202-A1. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Composition, Biomolecular Analysis, and Nuclear Magnetic Resonance Spectroscopic Fingerprinting of Posidonia oceanica and Ascophyllum nodosum Extracts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, densely substituted heterocyclic scaffolds. 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is a premier bifunctional building block. By featuring two distinct halogen atoms (iodine and chlorine) on an N-methylated pyridone core, this molecule offers orthogonal reactivity profiles. This whitepaper provides a comprehensive technical guide to its physicochemical properties, structural causality, and field-proven synthetic methodologies, empowering researchers to leverage this scaffold in complex cross-coupling campaigns.

Molecular Identity & Quantitative Physicochemical Properties

Before deploying a building block in a synthetic route, its fundamental physicochemical descriptors must be established to predict solubility, reactivity, and downstream pharmacokinetic impact. The quantitative data for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is summarized in Table 1 .

Table 1: Physicochemical Descriptors and Molecular Properties

| Property | Value |

| Chemical Name | 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one |

| Molecular Formula | C₆H₅ClINO |

| Molecular Weight | 269.47 g/mol |

| Exact Mass | 268.9104 Da |

| Elemental Composition | C: 26.74%, H: 1.87%, Cl: 13.16%, I: 47.10%, N: 5.20%, O: 5.94% |

| Topological Polar Surface Area (TPSA) | 20.31 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |

| Rotatable Bonds | 0 |

Structural Causality & Reactivity Profile

The synthetic value of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one lies in the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), the chemoselectivity is primarily governed by the relative bond dissociation energies (BDEs) of the C–X bonds[1, 3].

-

C3-Iodo Bond: The C–I bond is significantly weaker (lower BDE) and highly susceptible to rapid oxidative addition by a Palladium(0) catalyst.

-

C4-Chloro Bond: The C–Cl bond possesses a higher BDE and is kinetically hindered under mild conditions, remaining intact for subsequent, orthogonal functionalization [1].

This thermodynamic and kinetic differential allows for precise, site-selective functionalization without the need for complex protecting group strategies.

Caption: Kinetic logic of chemoselective Pd-catalyzed cross-coupling.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every critical reagent choice to bridge the gap between theoretical chemistry and benchtop execution.

Protocol 3.1: Regioselective Synthesis and N-Alkylation

The synthesis of the target compound requires two highly controlled steps starting from commercially available 4-chloro-2-hydroxypyridine.

Caption: Synthetic workflow for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one.

Step 1: Regioselective Iodination

-

Procedure: Dissolve 4-chloro-2-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.2 M). Protect from light. Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise at 0 °C. Stir at room temperature for 4 hours.

-

Mechanistic Rationale: NIS provides a mild, controlled source of electrophilic iodine (I⁺). The C3 position is highly activated via the electron-donating effect of the adjacent pyridone oxygen.

-

Self-Validating IPC (In-Process Control): Monitor by LC-MS. The reaction mixture will initially be yellow. Quenching a small aliquot with aqueous sodium thiosulfate (

) will immediately turn the solution colorless, validating the neutralization of excess active oxidant.

Step 2: Chemoselective N-Methylation

-

Procedure: To a solution of the intermediate 4-chloro-3-iodopyridin-2(1H)-one (1.0 equiv) in anhydrous DMF, add anhydrous

(2.0 equiv) and methyl iodide (MeI) (1.5 equiv). Stir at 50 °C for 12 hours. -

Mechanistic Rationale: The 2-pyridone core is an ambident nucleophile capable of both N- and O-alkylation. Utilizing a polar aprotic solvent (DMF) combined with a hard base (

) leaves the softer nitrogen atom highly nucleophilic, heavily favoring N-alkylation over O-alkylation [2]. -

Self-Validating IPC: Monitor by TLC (EtOAc/Hexane). The desired N-methylated lactam will exhibit a significantly lower

value compared to the minor O-methylated byproduct due to the strong dipole moment of the lactam carbonyl.

Protocol 3.2: Chemoselective Suzuki-Miyaura Cross-Coupling

Once synthesized, the building block can be utilized to install complex aryl groups exclusively at the C3 position.

-

Procedure: Charge a Schlenk flask with 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one (1.0 equiv), an arylboronic acid (1.1 equiv),

(2.5 equiv), and -

Mechanistic Rationale:

is selected because the bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating reductive elimination. By strictly controlling the temperature at 60 °C, oxidative addition occurs exclusively at the weaker C3–I bond, leaving the C4–Cl bond completely unreacted for future functionalization [1, 3]. -

Self-Validating IPC: The reaction mixture will transition from a red/orange suspension to a dark brown/black mixture as the Pd(0) species cycles. Complete consumption of the starting material by LC-MS without the appearance of a di-coupled mass confirms perfect chemoselectivity.

Analytical Characterization Standards

To confirm the structural integrity of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, the following analytical signatures must be observed:

-

¹H NMR (400 MHz, CDCl₃):

- ~7.35 (d, J = 7.2 Hz, 1H) - Pyridone C6 proton (coupled to C5).

- ~6.40 (d, J = 7.2 Hz, 1H) - Pyridone C5 proton.

- ~3.60 (s, 3H) - N-methyl protons. The sharp singlet at ~3.6 ppm is the definitive hallmark of N-alkylation (O-methyl protons typically appear further downfield at >3.9 ppm) [2].

-

Mass Spectrometry (ESI+):

-

Expected

at m/z 269.9. -

A distinct 3:1 isotopic pattern must be observed at m/z 269.9 and 271.9, confirming the presence of exactly one chlorine atom.

-

References

-

An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone Source: Chemical and Pharmaceutical Bulletin (Pharmaceutical Society of Japan) URL:[Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Technical Guide: Safe Handling & Reactivity Profile of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

This guide serves as an in-depth technical whitepaper and enhanced Safety Data Sheet (SDS) for 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one .

Document Control:

-

Version: 1.0 (Technical Whitepaper)

-

Scope: Research & Development (R&D) Synthesis

Part 1: Chemical Identity & Structural Significance

Substance Identification

| Parameter | Detail |

| Chemical Name | 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one |

| Synonyms | 4-Chloro-3-iodo-1-methyl-2-pyridone; N-Methyl-4-chloro-3-iodo-2-pyridone |

| Molecular Formula | C₆H₅ClINO |

| Molecular Weight | 269.47 g/mol |

| Predicted CAS | Not Globally Standardized (Analogous to 89167-34-0 core) |

| Physical State | Off-white to pale yellow solid (Crystalline) |

| Solubility | Soluble in DMSO, DMF, DCM; Poorly soluble in water.[1][2][3] |

Structural Analysis & Application Context

This compound is a high-value scaffold in medicinal chemistry, specifically designed for orthogonal cross-coupling reactions .

-

C3-Iodo Position: The weak C-I bond (

) allows for facile oxidative addition by Pd(0) catalysts at room temperature (e.g., Suzuki-Miyaura, Sonogashira). -

C4-Chloro Position: The stronger C-Cl bond (

) remains inert during C3 functionalization, allowing for sequential modification (e.g., subsequent SNAr or Buchwald-Hartwig amination). -

N-Methyl Group: Locks the pyridone tautomer, preventing O-alkylation side reactions and increasing lipophilicity, which enhances cell permeability in biological assays but also increases dermal absorption risks for the handler.

Part 2: Hazard Identification & Risk Assessment (GHS)

Warning: Due to the specific halogenation pattern, this compound exhibits enhanced reactivity and biological activity compared to non-halogenated pyridones.

GHS Classification (Predicted based on SAR)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |

| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction (Common in halo-pyridines). |

Precautionary Logic

-

P261: Avoid breathing dust/fume. Reasoning: Halogenated heterocycles can cause severe mucosal irritation.

-

P280: Wear protective gloves/eye protection. Reasoning: The N-methyl group facilitates transport across the stratum corneum; direct contact must be prevented.

Part 3: Safe Handling Protocol (Self-Validating Workflow)

Core Directive: Do not rely on standard PPE alone. Use a Double-Barrier approach due to the potential for sensitization.

The "Zero-Contact" Weighing Protocol

This protocol minimizes dust generation and surface contamination.

-

Preparation: Place a disposable anti-static weighing boat inside a secondary container (e.g., a glass petri dish) within the fume hood.

-

Transfer: Use a disposable spatula. Do not return excess material to the stock bottle (prevents cross-contamination of the bulk source).

-

Dissolution (The "Pot-In" Method):

-

Instead of pouring the solid into the reactor, add the reaction solvent (e.g., DMF) directly to the weighing boat if compatible.

-

Dissolve and pipette the solution into the reactor.

-

Validation: This eliminates the "dust cloud" risk associated with dumping solids.

-

Storage & Stability

-

Light Sensitivity: The C3-Iodo bond is photolabile. Storage in amber vials is mandatory . Exposure to UV light can liberate free iodine (

), turning the solid brown and potentially inhibiting Pd-catalysts. -

Temperature: Store at 2-8°C.

Part 4: Reactivity & Synthesis Safety

Chemoselectivity & Thermal Risks

The primary risk in synthesis is the uncontrolled exotherm during metal-halogen exchange or coupling reactions.

Scenario: Lithium-Halogen Exchange (using

-

Risk: The C3-Iodo group exchanges extremely fast (<-78°C). If the temperature rises above -60°C, the lithiated species can attack the C2-carbonyl or self-condense, leading to runaway polymerization.

-

Control: Internal temperature monitoring is required. Quench reagents (e.g., MeOH) must be pre-cooled.

Reactivity Pathway Diagram

The following diagram illustrates the logical flow of reactivity and the associated safety decision points.

Figure 1: Reactivity logic flow emphasizing the stability of the C3-Iodo bond and critical process control points.

Part 5: Emergency Response & Toxicology

Exposure Triage Logic

| Route | Triage Action | Mechanism of Injury |

| Eye Contact | Immediate Irrigation (15 min). Do not rub. | Solid particles can mechanically abrade the cornea; hydrolysis releases HCl/HI. |

| Skin Contact | Wash with soap/water. Do not use alcohol. | Alcohol increases solubility and dermal absorption of the N-methylated core. |

| Inhalation | Move to fresh air. Observe for 30 min. | Halogenated dusts cause delayed pulmonary edema. |

Spill Management (Dry Solid)

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Suppress: Cover the spill with a damp paper towel (reduces dust).

-

Neutralize: Wipe the area with a 5% Sodium Thiosulfate solution.

-

Why? Thiosulfate neutralizes any free iodine (

) generated from photolysis of the spill.

-

-

Disposal: Collect in a container marked "Halogenated Organic Solid."

Part 6: Ecological Considerations

Aquatic Toxicity: Halogenated pyridones are often poorly biodegradable.

-

Bioaccumulation: The LogP (predicted ~1.5 - 2.0) suggests moderate potential for bioaccumulation in aquatic organisms.

-

Disposal: Never dispose of down the drain. All rinsates must go to the High-BTU (Halogenated) waste stream for incineration.

Part 7: Workflow Visualization

Safe Weighing & Loading Procedure

This diagram outlines the "Pot-In" method to eliminate dust exposure.

Figure 2: The "Pot-In" dissolution method minimizes airborne dust and surface contamination risks.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet for 4-Chloro-3-iodo-pyridine (Analogous Core). Retrieved from

-

PubChem. (2023). Compound Summary: 4-Chloro-3-iodopyridine.[3] National Library of Medicine. Retrieved from

-

Liebeskind, L. S., & Peña-Cabrera, E. (2000).[4] Stille Couplings Catalyzed by Palladium-on-Carbon with CuI as a Cocatalyst. Organic Syntheses, 77, 135.[4] (Reference for C-I coupling reactivity). Retrieved from

-

Tan, R. C., et al. (2012).[5] Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure. Bioorganic & Medicinal Chemistry Letters.[5] (Reference for Halo-pyridone stability). Retrieved from

Sources

- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Halogenation in N-Methylpyridin-2-one Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold and the Power of Halogenation

The pyridin-2(one) core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for a vast array of biologically active molecules.[1] When N-methylated, the scaffold's properties are further refined, often enhancing metabolic stability and modulating solubility. However, it is the strategic incorporation of halogen atoms (F, Cl, Br, I) onto this core that unlocks a new dimension of chemical and pharmacological potential.

Halogenation is far more than a simple steric modification. It provides a powerful tool to fine-tune a molecule's physicochemical properties and its interaction with biological targets. Halogen atoms can alter lipophilicity, influence pKa, and introduce specific, non-covalent interactions such as halogen bonding, which can significantly enhance binding affinity and selectivity.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of halogenated N-methylpyridin-2-one derivatives, offering a technical resource for researchers engaged in modern drug discovery.

Synthetic Strategies: Accessing the Halogenated Core

The synthesis of halogenated N-methylpyridin-2-ones can be approached in two primary ways: by constructing the ring system with the halogen already in place, or by post-synthetic modification of a pre-formed N-methylpyridin-2-one ring. The latter is often more versatile for generating diverse analogues from a common intermediate.

Workflow for Synthesis and Halogenation

The following diagram illustrates a common synthetic workflow, starting from a substituted pyridine and proceeding through N-methylation and subsequent electrophilic halogenation.

Caption: General workflow for the synthesis of halogenated N-methylpyridin-2-ones.

Experimental Protocol: Synthesis of 3-Bromo-1-methylpyridin-2(1H)-one

This protocol is a representative example of the direct halogenation of an N-methyl-2-pyridone precursor. The choice of a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid is critical; NBS offers milder conditions, while bromine allows for a more aggressive reaction if needed.

Materials and Equipment:

-

1-methylpyridin-2(1H)-one

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Ether

-

5% Aqueous Hydrochloric Acid

-

Isopropyl Alcohol

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Filtration apparatus

Step-by-Step Procedure:

-

Dissolution: Dissolve 1-methylpyridin-2(1H)-one (1.0 eq.) in glacial acetic acid in a round-bottom flask. Stir the solution until the starting material is fully dissolved.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise over 15-20 minutes, maintaining the temperature below 10°C. The causality for this slow addition at low temperature is to control the exothermic reaction and prevent potential over-bromination or side reactions.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Precipitation: Pour the reaction mixture into a larger volume of anhydrous ether to precipitate the product as its hydrobromide salt. Stir the resulting slurry for 30 minutes.[3]

-

Filtration and Washing: Filter the solid precipitate and wash thoroughly with ether to remove residual acetic acid and unreacted bromine.

-

Neutralization: Suspend the collected solid in water. Carefully add anhydrous potassium carbonate in portions until the pH of the solution is approximately 6-7. This step neutralizes the hydrobromide salt to yield the free base form of the product.[3]

-

Isolation and Purification: Filter the resulting solid, wash with water, and dry. For higher purity, the crude product can be recrystallized. A common method involves dissolving the moist solid in 5% aqueous HCl, stirring, and then adding an equal volume of isopropyl alcohol to induce crystallization, affording the purified 3-bromo-1-methylpyridin-2(1H)-one.[3]

Physicochemical Properties and Spectroscopic Characterization

The introduction of a halogen atom significantly impacts the electronic distribution and physical properties of the N-methylpyridin-2-one scaffold. These changes are crucial for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Impact of Halogenation on Key Properties:

-

Lipophilicity (LogP): Halogens generally increase the lipophilicity of a molecule. The effect is proportional to the size and polarizability of the halogen, increasing in the order F < Cl < Br < I. This property is critical for membrane permeability and can influence protein binding.[2]

-

Acidity/Basicity (pKa): As highly electronegative atoms, halogens are electron-withdrawing. Their presence on the pyridone ring decreases the electron density, making the amide nitrogen less basic. This can affect the ionization state of the molecule at physiological pH, influencing solubility and receptor interactions.

-

Solubility: The effect on aqueous solubility is complex. While increased lipophilicity generally decreases solubility, the introduction of a halogen atom can sometimes disrupt the crystal lattice of a solid, which may lead to an improvement in solubility.

Representative Physicochemical Data

The table below compiles available experimental data for representative parent and halogenated pyridone structures. It is important to note that this data is aggregated from multiple sources, and direct comparison should be made with caution due to varying experimental conditions.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa | Source(s) |

| 1-Methyl-2-pyridone | 109.13 | 31-34 | -0.5 to 0.2 | ~1.9 (basic) | [4] |

| 3,5-Dichloro-2-pyridone | 163.99 | 179-181 | 1.4 (predicted) | N/A | [4] |

| 3-Bromo-1-methyl-2-pyridone | 188.02 | N/A | N/A | N/A | [5] |

| 5-Fluoro-N-methyl-2-pyridone | 127.10 | N/A | N/A | N/A | N/A |

Spectroscopic Characterization Profile

The structure of halogenated N-methylpyridin-2-ones is confirmed using a standard suite of spectroscopic techniques.

-

¹H NMR: The N-methyl group typically appears as a sharp singlet around δ 3.5-3.6 ppm. The ring protons will show characteristic shifts and coupling patterns. Halogen substitution causes a downfield shift for adjacent protons due to the anisotropic effect and electron withdrawal.[6]

-

¹³C NMR: The carbonyl carbon (C2) is typically found far downfield (δ ~160-165 ppm). Carbons directly attached to a halogen will be significantly shifted; for example, a carbon attached to a chlorine atom may appear around δ 100-130 ppm, while a carbon attached to a more electronegative fluorine will be further downfield and show C-F coupling.[7]

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide is a key diagnostic feature, typically appearing in the range of 1650-1690 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak will be prominent. For chloro- and bromo-substituted derivatives, the characteristic isotopic patterns (e.g., a ~3:1 M/M+2 ratio for one chlorine atom; ~1:1 for one bromine atom) are definitive evidence of their presence.

Applications in Drug Discovery: Case Study as MEK Inhibitors

The halogenated N-methylpyridin-2-one scaffold has proven to be particularly effective in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[8] Mutations in this pathway, particularly in RAS and RAF proteins, are common in many cancers, leading to constitutive signaling and uncontrolled cell growth.[9]

MEK1 and MEK2 are dual-specificity protein kinases that sit at a crucial choke-point in this cascade. They are the only known activators of ERK1 and ERK2. Therefore, inhibiting MEK offers a highly strategic approach to shutting down this oncogenic signaling pathway.[10]

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

Structure-Activity Relationships (SAR)

Research into 4-(phenylamino)-1-methylpyridin-2(1H)-ones has yielded potent and selective MEK inhibitors. In this series, halogen substitution on the phenylamino ring proved critical for potency. Specifically, compounds like 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-one demonstrated excellent cellular potency and favorable pharmacokinetic properties.

The SAR suggests that:

-

The N-methyl-2-pyridone core acts as a key pharmacophore, likely engaging in crucial hydrogen bonding interactions within the kinase active site.

-

A 2-fluoro substitution on the phenyl ring often enhances potency, potentially by influencing the conformation of the molecule or forming specific interactions with the protein.

-

A 4-bromo substitution provides a balance of lipophilicity and size that is beneficial for both potency and pharmacokinetic properties, and it can engage in favorable halogen bonding interactions.

These inhibitors were found to be non-competitive with ATP, indicating they bind to an allosteric site on the MEK enzyme, a feature that can lead to higher selectivity.

Conclusion and Future Outlook

Halogenated N-methylpyridin-2-one derivatives represent a highly valuable and adaptable scaffold for modern drug discovery. The strategic placement of halogen atoms provides a rational and effective method for fine-tuning the physicochemical and pharmacological properties of lead compounds. As demonstrated by their success in developing potent kinase inhibitors, these derivatives are capable of forming specific, high-affinity interactions with complex biological targets. Future work will likely focus on exploring a wider range of halogenation patterns, including the use of iodine for enhanced halogen bonding and the development of multi-halogenated analogues. As our understanding of structure-activity relationships continues to deepen, these "privileged" fragments will undoubtedly remain at the forefront of the quest for novel therapeutics.

References

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Voisin, L., et al. (2014). Distinct Functions for ERKs? Science Signaling, 7(321), pe11. Available at: [Link]

-

Constantin, M. (2022). The members of the RAS–RAF–MEK–ERK signaling pathway and cancer. Romanian Biotechnological Letters, 27(4), 3653-3668. [Link]

-

Wikipedia contributors. (2024). MAPK/ERK pathway. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Fey, D., et al. (2015). The Ras/Raf/Mek/Erk Signaling Pathway - Attention to Details. Disease Maps. Available at: [Link]

-

LWW Journals. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. LWW. Available at: [Link]

-

Khan, I. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. PrepChem.com. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. Retrieved from [Link]

-

D'hooghe, M., et al. (2004). 1H and 13C spectral assignment of 2(1H)-pyridone derivatives. Magnetic Resonance in Chemistry, 42(8), 704-708. [Link]

-

American Elements. (n.d.). 3-Bromo-1-methylpyridin-2(1H)-one. American Elements. Retrieved from [Link]

-

UGC. (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech”. UGC. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

ResearchGate. (2025). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. ResearchGate. Available at: [Link]

-

Karthikeyan, C., et al. (2009). QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 6-13. [Link]

-

Pudovika, N., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 27(13), 4305. Available at: [Link]

-

Drug Design. (2008). QSAR. Drug Design Org. Available at: [Link]

-

Wu, Y., et al. (2007). Studies on logP, retention time and QSAR of 2-substituted phenylnitronyl nitroxides as free radical scavengers. Bioorganic & Medicinal Chemistry, 15(14), 4889-4896. [Link]

-

El-Malah, A., et al. (2025). Combined 3D-QSAR, Molecular Docking, Binding Free Energy, and ADMET Profiling of Novel Substituted Pyrazolyl-Pyrimidinones as Potent HIV-1 Inhibitors. Molecules, 30(1), 1. Available at: [Link]

-

AIMS Press. (2025). QSAR study and theoretical investigation on the lethality of halogenated aliphatic hydrocarbons toward Aspergillus (A.) Nidulans. AIMS Press. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2-pyridone. PubChem. Retrieved from [Link]

-

Parmar, D. K., & Patel, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 1-6. Available at: [Link]

-

Royal Society of Chemistry. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. Journal of Materials Chemistry C. Available at: [Link]

Sources

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QSAR study of substituted 2-pyridinyl guanidines as selective urokinase-type plasminogen activator (uPA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 3,5-Dichloro-2-pyridone | C5H3Cl2NO | CID 79496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 1H and 13C spectral assignment of 2(1H)-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rombio.unibuc.ro [rombio.unibuc.ro]

- 9. disease-maps.io [disease-maps.io]

- 10. researchgate.net [researchgate.net]

Strategic Sourcing and Technical Utilization of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one

The following technical guide details the strategic sourcing, quality validation, and handling of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one , a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1]

Chemical Identity & Structural Significance

4-Chloro-3-iodo-1-methylpyridin-2(1H)-one is a trisubstituted pyridine derivative characterized by an electron-rich lactam core (pyridin-2-one) decorated with orthogonal halogen handles.[1] Its utility in medicinal chemistry stems from the differential reactivity of the C3-iodine and C4-chlorine atoms, enabling sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct polysubstituted scaffolds found in oncology and anti-inflammatory therapeutics.[1]

Core Chemical Data

| Parameter | Detail |

| IUPAC Name | 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one |

| Molecular Formula | C₆H₅ClINO |

| Molecular Weight | 269.47 g/mol |

| Core Scaffold | 2-Pyridone (Lactam form preferred over 2-hydroxypyridine tautomer due to N-methylation) |

| Key Functionality | C3-Iodo : Highly reactive electrophile for Pd-catalyzed coupling.C4-Chloro : Less reactive electrophile; allows for late-stage diversification.N-Methyl : Blocks tautomerization; increases solubility and metabolic stability.[1][2] |

Commercial Supplier Landscape

Unlike commodity chemicals (e.g., 4-chloropyridine), this specific isomer is often classified as a "Make-on-Demand" or "Tier 2" building block.[1] It is rarely held in bulk stock by generalist distributors but is frequently synthesized by specialized heterocyclic manufacturers.[1]

Primary Supplier Categories

A. Specialized Building Block Manufacturers (High Probability of Stock/Rapid Synthesis)

These vendors specialize in halogenated heterocycles and are the most reliable sources for high-purity material (97%+).[1]

-

Enamine: Known for vast libraries of pyridone building blocks.[1]

-

Combi-Blocks: Frequently stocks specific halogenated pyridine isomers.[1]

-

Fluorochem: Strong inventory of fluorinated and halogenated intermediates (UK-based).[1]

-

Pharmablock: Specializes in novel building blocks for drug discovery.[1]

B. Custom Synthesis & CROs (For Bulk Scale-Up)

If the compound is unavailable from catalog vendors, these organizations can synthesize it using the protocols described in Section 3.[1]

-

WuXi AppTec / ChemPartner: For kg-scale GMP or non-GMP batches.[1]

-

Syngene: Integrated chemical development services.[1]

C. Aggregators (Sourcing Tools)

Use these platforms to verify current global inventory across multiple warehouses.[1]

-

eMolecules: The industry standard for verifying "In-Stock" vs. "Make-on-Demand" status.[1]

-

SciFinder / ChemPlanner: To locate suppliers linked directly to CAS registry data.[1]

Synthesis & Impurity Landscape (Technical Context)

To effectively source this material, one must understand its synthesis.[1] The presence of specific impurities (regioisomers) is the primary risk factor when evaluating a new supplier.[1]

Synthesis Pathway & Risk Analysis

The most common route involves the sequential halogenation and methylation of 4-chloropyridin-2(1H)-one.[1] The critical quality attributes (CQAs) are defined by the competition between N-methylation vs. O-methylation and C3-iodination vs. C5-iodination .

Figure 1: Synthesis pathway illustrating the origin of critical regioisomeric impurities (Red) relative to the target scaffold (Green).

Quality Control & Validation Protocols

When sourcing this compound, a Certificate of Analysis (CoA) is insufficient.[1] You must validate the regiochemistry using the following "Trustworthiness" protocol.

Incoming Material Specification Table

| Test | Acceptance Criteria | Method | Rationale |

| Appearance | White to pale yellow solid | Visual | Darkening indicates iodine liberation (instability).[1] |

| Purity | > 97.0% (Area %) | HPLC/UPLC (254 nm) | High purity required to prevent side-reactions in Suzuki couplings.[1] |

| Identity (H-NMR) | Consistent with structure | 1H-NMR (DMSO-d6) | Verify integral ratio of Methyl (3H, s) to Aromatic protons (2H). |

| Regiochemistry | NOE Correlation Verified | NOESY / HMBC | CRITICAL: Must confirm NOE between N-Methyl protons and C6-H proton. Absence of NOE suggests O-methylation (Impurity B).[1] |

| Iodine Content | Positive confirmation | Elemental Analysis / MS | Confirms iodination occurred (vs. starting material).[1] |

| Residual Solvent | < 0.5% wt/wt | GC-Headspace | DMF/DMSO are common contaminants from synthesis.[1] |

The "Self-Validating" NOE Protocol

To distinguish the target (N-Methyl) from the impurity (O-Methyl):

-

Dissolve 5 mg of sample in DMSO-d6.

-

Run 1D-NOESY irradiating the methyl singlet (~3.5 ppm).

-

Analysis:

Handling, Stability & Safety

As an aryl iodide, this compound is sensitive to light and transition metals.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light (amber vials or foil-wrapped).

-

Stability: The C-I bond is relatively weak.[1] Prolonged exposure to ambient light can lead to homolytic cleavage, turning the solid brown (iodine release).[1]

-

Safety (HSE):

References

-

Evaluation of Halogen

-

Regioselective Alkyl

-

Source: Tetrahedron Letters[1]

- Context: Mechanistic study on N- vs O-alkylation control using different bases and solvents.

-

-

Commercial Supplier D

-

Graphviz Document

Sources

- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

Orthogonal Functionalization of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one: A Technical Guide for Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, highly functionalized heterocyclic scaffolds is paramount. The 2-pyridone core is a privileged pharmacophore found in numerous FDA-approved drugs and biologically active natural products. Among the specialized building blocks utilized to construct these architectures, 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one stands out as a highly versatile, orthogonally reactive intermediate.

While specific PubChem Compound Identifiers (CIDs) for ultra-niche building blocks can sometimes remain unassigned or proprietary in primary public databases, the structural parameters of this compound (InChIKey: SSYDYZCUEHDTNX-UHFFFAOYSA-N) precisely define a scaffold engineered for sequential, regioselective cross-coupling [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its orthogonal reactivity, and validated protocols for its application in drug development workflows.

Chemical Identity & Structural Parameters

To ensure rigorous tracking across chemical inventory systems and computational drug design platforms, the precise structural identifiers of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one must be established[2]. The N-methyl group permanently locks the molecule in the pyridone tautomer, eliminating the ambident reactivity (O- vs. N-alkylation/arylation) typically associated with 2-hydroxypyridines.

Table 1: Physicochemical & Structural Data

| Parameter | Value | Causality / Significance |

| IUPAC Name | 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one | Standardized nomenclature for regulatory filings. |

| Molecular Formula | C₆H₅ClINO | Defines mass spectrometry expected isotopic distribution. |

| Molecular Weight | 269.47 g/mol | Critical for stoichiometric calculations in micro-scale reactions. |

| InChIKey | SSYDYZCUEHDTNX-UHFFFAOYSA-N | Unique cryptographic hash for database querying. |

| Canonical SMILES | CN1C(=O)C(I)=C(Cl)C=C1 | Utilized for in silico docking and cheminformatics. |

| Exact Mass | 268.9104 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |

The Logic of Orthogonal Reactivity (Mechanistic Insights)

The true value of 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one lies in the distinct electronic and steric environments of its two halogen substituents. As a Senior Application Scientist, I emphasize that successful synthetic route design relies on understanding the Bond Dissociation Energies (BDE) and the kinetics of oxidative addition.

Causality of Regioselective Coupling

-

C3-Iodine (The Fast Reactor): The carbon-iodine bond has a significantly lower BDE (~55 kcal/mol) compared to the carbon-chlorine bond (~80 kcal/mol). In the presence of a Palladium(0) catalyst, oxidative addition occurs almost exclusively at the C3-I bond at room temperature or mild heating (25–50 °C).

-

C4-Chlorine (The Latent Electrophile): The C-Cl bond remains largely inert under mild Pd-catalyzed conditions. However, the electron-withdrawing nature of the adjacent pyridone carbonyl and the newly installed C3-substituent primes the C4 position for either high-temperature Buchwald-Hartwig amination or direct Nucleophilic Aromatic Substitution (

) [3].

Orthogonal functionalization pathway of 4-chloro-3-iodo-1-methylpyridin-2(1H)-one.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the progression of failed intermediates, saving time and expensive catalysts.

Protocol A: Synthesis of the Core Scaffold via Electrophilic Iodination

Objective: Regioselective installation of iodine at the C3 position of 4-chloro-1-methylpyridin-2(1H)-one.

Reagents & Materials:

-

4-Chloro-1-methylpyridin-2(1H)-one (1.0 equiv, 10 mmol)

-

N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol)

-

Trifluoroacetic acid (TFA) (0.2 equiv, 2 mmol)

-

Anhydrous Acetonitrile (MeCN) (50 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1-methylpyridin-2(1H)-one in 50 mL of anhydrous MeCN under an argon atmosphere.

-

Activation: Add TFA (0.2 equiv) dropwise. Causality: TFA protonates the succinimide carbonyls of NIS, increasing the electrophilicity of the iodine atom and directing it toward the most electron-rich site on the pyridone ring (C3).

-

Halogenation: Add NIS (1.1 equiv) in three portions over 15 minutes to control the exothermic reaction and prevent di-iodination.

-

Thermal Cycling: Heat the reaction mixture to 65 °C for 4 hours.

-

Validation Checkpoint: Perform TLC (Hexane/EtOAc 7:3). The starting material (

~0.4) should be completely consumed, replaced by a new, UV-active spot ( -

Quenching & Workup: Cool to room temperature. Add 20 mL of saturated aqueous sodium thiosulfate (

). Causality: Thiosulfate reduces any unreacted electrophilic iodine to iodide, preventing over-oxidation during concentration. Extract with dichloromethane (3 x 30 mL), dry over anhydrous -

Purification: Purify via flash column chromatography to yield 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one as a pale yellow solid.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3

Objective: Couple an aryl boronic acid exclusively at the C3-I position, leaving C4-Cl intact.

Step-by-Step Methodology:

-

Setup: Charge a Schlenk tube with 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one (1.0 equiv), Arylboronic acid (1.05 equiv), and

(2.0 equiv). -

Catalyst Addition: Add

(0.05 equiv). Causality: The bidentate dppf ligand provides a sterically demanding environment that favors the highly reactive C-I bond while completely suppressing insertion into the C-Cl bond at ambient temperatures [4]. -

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M). Perform three freeze-pump-thaw cycles.

-

Reaction: Stir at 45 °C for 6 hours.

-

Validation Checkpoint: LC-MS analysis must show the product mass

corresponding to the C3-aryl-C4-chloro intermediate, with less than 2% of the des-chloro byproduct.

Applications in Drug Development

The 1-methylpyridin-2(1H)-one motif is frequently utilized as an isostere for benzamides and phenyl rings to improve aqueous solubility and lower lipophilicity (LogP) in drug candidates. By utilizing 4-Chloro-3-iodo-1-methylpyridin-2(1H)-one, medicinal chemists can perform rapid Structure-Activity Relationship (SAR) profiling:

-

Kinase Inhibitors: The C3 position can be coupled with hinge-binding motifs, while the C4 position is subsequently functionalized with solubilizing amines (e.g., piperazines) via

to target the solvent-exposed regions of the kinase domain. -

Epigenetic Modulators: The pyridone carbonyl acts as a potent hydrogen bond acceptor, often utilized to interact with crucial residues in bromodomains (e.g., BRD4).

By mastering the orthogonal reactivity of this specific di-halo scaffold, researchers can drastically reduce the number of linear synthetic steps required to generate diverse screening libraries, thereby accelerating the hit-to-lead optimization phase.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 69615142, 3-chloro-5-iodo-2-methoxypyridine" (Used as structural class reference for halo-pyridines). PubChem, [Link]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

-

Eicher, T., Hauptmann, S., & Speicher, A. "The Chemistry of Heterocycles: Structures, Reactions, Synthesis, and Applications." Wiley-VCH, 3rd Edition, 2012. [Link]

Methodological & Application

Application Notes and Protocols for the Selective Functionalization of 3-Iodo-4-Chloro Pyridinones

Introduction: The Strategic Value of Pyridinone Scaffolds and the Imperative of Selective Functionalization

The 2-pyridone motif is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to act as a versatile scaffold, presenting opportunities for diverse functionalization to modulate physicochemical properties and biological activity.[2] In the landscape of drug discovery, the ability to precisely and predictably modify a lead compound is paramount for efficient structure-activity relationship (SAR) studies. Dihalogenated pyridinones, such as 3-iodo-4-chloro-2-pyridone, are particularly valuable starting materials, offering two distinct reaction handles for sequential, or orthogonal, chemical modifications.

This guide provides a comprehensive overview and detailed protocols for the selective functionalization of 3-iodo-4-chloropyridinones. We will delve into the mechanistic principles that govern the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, and provide field-proven, step-by-step protocols for achieving high selectivity in common and synthetically valuable cross-coupling reactions.

Pillar 1: The Principle of Chemoselectivity - Exploiting the Halogen Reactivity Gradient

The ability to selectively functionalize one halogen in the presence of another is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, typically begins with the oxidative addition of the organohalide to a palladium(0) complex.[3][4]

The rate of this oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. For aryl halides, the reactivity trend is well-established:

C-I > C-Br > C-Cl > C-F

This inherent reactivity difference is the key to achieving chemoselectivity. The C-I bond in a 3-iodo-4-chloropyridinone is significantly weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the more robust C-Cl bond. By carefully controlling the reaction conditions—such as temperature, reaction time, and catalyst loading—it is possible to effect a cross-coupling reaction exclusively at the 3-iodo position while leaving the 4-chloro position intact for subsequent transformations.[1]

Visualizing the Strategy: Orthogonal Functionalization Workflow

The differential reactivity of the C-I and C-Cl bonds allows for a stepwise approach to building molecular complexity. This orthogonal synthetic strategy is a powerful tool for creating diverse libraries of compounds from a single, readily available starting material.

Caption: Orthogonal functionalization of 3-iodo-4-chloro pyridinone.

PART I: Selective Functionalization at the 3-Iodo Position

The following protocols are designed to achieve high selectivity for the functionalization of the 3-iodo position of a generic N-protected 3-iodo-4-chloropyridinone.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Iodo Position

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[5]

Methodology:

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the N-protected 3-iodo-4-chloropyridinone (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system. A mixture of a polar aprotic solvent and water (e.g., 1,4-dioxane/water 4:1, or DME/water 4:1) is commonly used.

-

Catalyst Addition: To the stirred suspension, add the palladium catalyst [e.g., Pd(PPh₃)₄ (0.05 equiv.) or a combination of a palladium precursor like Pd(OAc)₂ (0.02 equiv.) and a phosphine ligand like SPhos or XPhos (0.04 equiv.)].

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (typically 80-90 °C). The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 2-6 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | These catalysts are highly active for C-I bond activation under mild conditions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[5] |

| Solvent | Dioxane/H₂O, DME/H₂O | Promotes solubility of both organic and inorganic reagents. |

| Temperature | 80-90 °C | Sufficient to promote the reaction at the C-I bond without significant C-Cl activation. |

Protocol 2: Selective Sonogashira Coupling at the 3-Iodo Position

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6]

Methodology:

-

Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the N-protected 3-iodo-4-chloropyridinone (1.0 equiv.), the palladium catalyst [e.g., Pd(PPh₃)₂Cl₂ (0.03 equiv.)], and a copper(I) co-catalyst [e.g., CuI (0.05 equiv.)].

-

Solvent and Amine Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine; 2.0-3.0 equiv.). The amine acts as both a base and a solvent in some cases.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the stirred mixture.

-

Reaction Execution: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂/CuI | The classic catalyst system for Sonogashira coupling, effective at room temperature for C-I bonds.[6] |

| Base | Triethylamine, Diisopropylethylamine | Neutralizes the HX by-product and facilitates the formation of the copper acetylide.[7] |

| Solvent | THF, DMF | Common solvents for Sonogashira reactions. |

| Temperature | Room Temperature | Mild conditions are sufficient for the highly reactive C-I bond, ensuring selectivity. |

Protocol 3: Selective Buchwald-Hartwig Amination at the 3-Iodo Position

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4]

Methodology:

-

Reagent Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the N-protected 3-iodo-4-chloropyridinone (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.5-2.0 equiv.), a palladium precursor [e.g., Pd₂(dba)₃ (0.01-0.03 equiv.)], and a suitable phosphine ligand [e.g., BINAP, Xantphos, or a biarylphosphine ligand (0.02-0.06 equiv.)].

-

Solvent Addition: Add a degassed anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane).

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (typically 80-100 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 4-24 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃/Ligand | A versatile catalyst system with tunable reactivity based on ligand choice.[4] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Essential for the deprotonation of the amine and regeneration of the active catalyst. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are crucial for this reaction. |

| Temperature | 80-100 °C | Balances reaction rate with selectivity against the C-Cl bond. |

PART II: Functionalization at the 4-Chloro Position

Once the 3-iodo position has been selectively functionalized, the remaining 4-chloro group can be targeted. This typically requires more forcing reaction conditions due to the stronger C-Cl bond.

Protocol 4: Suzuki-Miyaura Coupling at the 4-Chloro Position

Methodology:

-

Reagent Setup: In a flame-dried microwave vial or sealed tube, combine the 3-functionalized-4-chloro pyridinone (1.0 equiv.), the desired boronic acid (1.5 equiv.), and a strong base (e.g., K₃PO₄ or CsF; 3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, often a higher-boiling polar aprotic solvent like DME or 1,4-dioxane, with water.

-

Catalyst Addition: Add a robust palladium catalyst system known for activating C-Cl bonds. This often involves a palladium precursor [e.g., Pd(OAc)₂ (0.05-0.10 equiv.)] and a sterically hindered, electron-rich phosphine ligand [e.g., SPhos, XPhos, or RuPhos (0.10-0.20 equiv.)].

-

Reaction Execution: Heat the reaction to a higher temperature (100-120 °C), often with the aid of microwave irradiation. Monitor the reaction by LC-MS.

-

Work-up and Purification: Follow the work-up and purification procedure outlined in Protocol 1.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂/Sterically Hindered Ligand | Electron-rich and bulky ligands facilitate the oxidative addition to the stronger C-Cl bond. |

| Base | K₃PO₄, CsF | Stronger bases are often required for C-Cl bond activation. |

| Solvent | DME, Dioxane | Higher boiling point solvents are necessary for the required reaction temperatures. |

| Temperature | 100-120 °C (or Microwave) | Increased thermal energy is needed to overcome the higher activation barrier of C-Cl bond cleavage. |

Visualizing the Mechanistic Basis for Selectivity

The selectivity in palladium-catalyzed cross-coupling reactions is primarily determined by the oxidative addition step. The energy barrier for this step is significantly lower for the C-I bond compared to the C-Cl bond.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

Application Note: C3-Selective Alkynylation of 1-Methylpyridin-2-one via Sonogashira Cross-Coupling

Introduction and Strategic Rationale

The 2-pyridone scaffold is a privileged pharmacophore ubiquitous in biologically active natural products and FDA-approved therapeutics (e.g., pirfenidone). Functionalization of the 1-methylpyridin-2-one core is critical for structure-activity relationship (SAR) exploration in drug development. While direct C–H functionalization methodologies are emerging, the classical two-step sequence—regioselective halogenation followed by palladium-catalyzed Sonogashira cross-coupling—remains the most robust, scalable, and predictable method for introducing alkyne moieties at the C3 position.

This application note details a validated, self-contained protocol for synthesizing 3-alkynyl-1-methylpyridin-2-one derivatives. By leveraging the inherent electronic bias of the pyridone ring, researchers can achieve absolute regiocontrol, creating versatile intermediates for downstream click chemistry, hydration, or reduction.

Mechanistic Insights and Causality

Regioselective Electrophilic Halogenation (SEAr)

The N-methylpyridin-2(1H)-one system is significantly more electron-rich than its pyridine counterpart. Resonance structures dictate that electron density is localized primarily at the C3 and C5 positions[1]. Consequently, electrophilic aromatic substitution (SEAr) is directed to these sites[2].

Causality in Reagent Selection: We utilize N-iodosuccinimide (NIS) rather than brominating agents. The resulting C–I bond has a lower bond dissociation energy than a C–Br bond, which drastically accelerates the rate-determining oxidative addition step in the subsequent palladium catalytic cycle. By strictly controlling the stoichiometry to 1.05 equivalents of NIS, the reaction is kinetically trapped at the mono-iodinated C3 product, preventing over-halogenation at C5.

The Sonogashira Catalytic Cycle

The Sonogashira coupling of 3-iodo-1-methylpyridin-2-one with terminal alkynes operates via a synergistic Pd/Cu dual catalytic cycle[3].

-

Oxidative Addition: The active Pd(0) species inserts into the C3–I bond. The electron-rich nature of the pyridone ring makes this step slower than with electron-deficient arenes, necessitating elevated temperatures (70 °C) and a highly active catalyst.

-

Transmetalation: A Cu(I)-acetylide complex, generated in situ via the deprotonation of the terminal alkyne by triethylamine (Et₃N), transfers the alkynyl nucleophile to the Pd(II) center.

-

Reductive Elimination: Following trans-cis isomerization, the C–C bond is formed, releasing the C3-alkynylated pyridone and regenerating the Pd(0) catalyst.

Figure 1: Two-step synthetic workflow for the C3-alkynylation of 1-methylpyridin-2-one.

Figure 2: Mechanism of the Pd/Cu co-catalyzed Sonogashira coupling at the C3 position.

Quantitative Data & Condition Optimization

To establish a self-validating protocol, reaction parameters were systematically varied. The quantitative results below demonstrate the necessity of the chosen catalytic system. The omission of the copper co-catalyst (Entry 4) completely stalls the reaction, proving that transmetalation is the kinetic bottleneck without Cu(I) assistance.

Table 1: Optimization of Sonogashira Coupling Conditions

| Entry | Catalyst (5 mol%) | Co-Catalyst (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Isolated Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ | CuI (10%) | Et₃N | DMF | 70 | 88% |

| 2 | Pd(PPh₃)₄ | CuI (10%) | Et₃N | DMF | 70 | 85% |

| 3 | Pd(OAc)₂ + 2 PPh₃ | CuI (10%) | iPr₂NH | THF | 70 | 62% |

| 4 | Pd(PPh₃)₂Cl₂ | None (0%) | Et₃N | DMF | 70 | Trace |

| 5 | Pd(PPh₃)₂Cl₂ | CuI (10%) | Et₃N | DMF | 25 | 45% |

Note: Reactions performed on a 1.0 mmol scale using phenylacetylene (1.2 eq) as the model terminal alkyne.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Iodo-1-methylpyridin-2-one

Self-Validation Checkpoint: The reaction mixture shifts from colorless to deep amber as the active iodonium species is consumed.

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylpyridin-2-one (1.09 g, 10.0 mmol) in anhydrous Acetonitrile (MeCN, 30 mL).

-

Reagent Addition: Shield the flask from direct light using aluminum foil. Add N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 eq) in a single portion.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours. Monitor via TLC (DCM:MeOH 95:5, UV visualization).

-

Quenching & Workup: Cool the reaction to room temperature. Quench the unreacted NIS by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃); the amber color will rapidly discharge to pale yellow.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 70:30) to yield 3-iodo-1-methylpyridin-2-one as an off-white solid.

Protocol B: Sonogashira Coupling at C3

Self-Validation Checkpoint: Upon heating, the mixture transitions from a yellow suspension to a homogeneous dark brown solution, indicating the successful reduction of Pd(II) to the active Pd(0) catalyst.

-

Setup: To an oven-dried Schlenk tube, add 3-iodo-1-methylpyridin-2-one (235 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%), and CuI (19 mg, 0.10 mmol, 10 mol%).

-

Atmosphere Exchange: Seal the tube with a septum and perform three cycles of vacuum/nitrogen backfill to rigorously exclude oxygen.

-

Solvent & Reagent Addition: Syringe in anhydrous, degassed DMF (5.0 mL) and anhydrous Triethylamine (Et₃N) (0.28 mL, 2.0 mmol). Stir for 5 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 eq) dropwise via syringe.

-

Heating: Replace the septum with a Teflon screw cap under positive N₂ flow. Heat the sealed tube in an oil bath at 70 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove metal residues. Wash the filtrate with water (3 × 15 mL) to remove DMF, followed by brine (15 mL).

-

Isolation: Dry the organic phase over Na₂SO₄, concentrate, and purify via column chromatography (Hexanes:EtOAc gradient) to afford the 3-alkynyl-1-methylpyridin-2-one derivative.

Troubleshooting & Causality Matrix

| Observation | Root Cause (Causality) | Corrective Action |

| High levels of alkyne homocoupling (Glaser Coupling) | The presence of adventitious oxygen oxidizes the Cu(I)-acetylide, forcing it to couple with itself rather than transmetalating to Palladium. | Rigorously degas DMF using the freeze-pump-thaw method. Ensure Schlenk tube seals are intact. |

| Formation of 3,5-diiodo-1-methylpyridin-2-one | Excess electrophilic halogenating agent or extended reaction times overcome the kinetic barrier of the less nucleophilic C5 position. | Strictly limit NIS to 1.05 equivalents. Stop the reaction immediately once TLC indicates complete consumption of the starting material. |

| Incomplete conversion in Protocol B | Palladium catalyst deactivation (aggregation into inactive Pd black) due to poor ligand stabilization or impure reagents. | Use fresh Pd(PPh₃)₂Cl₂. If substrate is highly sterically hindered, consider switching to a more electron-rich ligand system (e.g., XPhos or RuPhos). |

References

- Benchchem.3-Bromo-5-chloro-1-methylpyridin-2(1H)-one: Proposed Reaction Pathways and Intermediates. Discusses the inherent electronic properties of the N-methylpyridin-2(1H)-one ring system and regioselective electrophilic aromatic substitution (SEAr) mechanisms.

- Chemical Science (RSC Publishing).A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Details the electronic biases of the 2-pyridone scaffold, highlighting the electron-rich nature of the C3 and C5 positions.

- Beilstein Journal of Organic Chemistry.Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Provides authoritative grounding on the role of Palladium in synthetic chemistry and the mechanisms of the Sonogashira reaction on N-heterocyclic systems.

Sources